molecular formula C18H15Cl2NO2 B5134473 N-(2,3-dichlorophenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide

N-(2,3-dichlorophenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide

Cat. No.: B5134473
M. Wt: 348.2 g/mol
InChI Key: NZBFCCGOSBTROJ-UHFFFAOYSA-N
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Description

N-(2,3-dichlorophenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide: is a synthetic organic compound characterized by its unique chemical structure, which includes a dichlorophenyl group and a benzofuran moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorophenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide typically involves the following steps:

  • Formation of the Benzofuran Core: : The benzofuran core can be synthesized through the cyclization of appropriate precursors. One common method involves the use of 2-hydroxybenzaldehyde and an ethyl-substituted acetylene in the presence of a catalyst such as palladium on carbon (Pd/C) under an inert atmosphere.

  • Introduction of the Acetamide Group: : The acetamide group can be introduced by reacting the benzofuran derivative with chloroacetyl chloride in the presence of a base like triethylamine. This step forms the intermediate 2-(5-ethyl-1-benzofuran-3-yl)acetamide.

  • Attachment of the Dichlorophenyl Group: : The final step involves the reaction of the intermediate with 2,3-dichloroaniline under suitable conditions, such as heating in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the dichlorophenyl group, potentially converting it to a dihydro derivative.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2,3-dichlorophenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound is studied for its potential as a pharmacophore. It may exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

In medicine, research is focused on its potential therapeutic applications. It could serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

Industrially, this compound might be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dichlorophenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide: Similar structure with a methyl group instead of an ethyl group.

    N-(2,3-dichlorophenyl)-2-(5-ethyl-1-benzothiophene-3-yl)acetamide: Benzothiophene moiety instead of benzofuran.

    N-(2,3-dichlorophenyl)-2-(5-ethyl-1-indole-3-yl)acetamide: Indole moiety instead of benzofuran.

Uniqueness

The uniqueness of N-(2,3-dichlorophenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide lies in its specific substitution pattern and the presence of both dichlorophenyl and benzofuran groups. This combination imparts distinct chemical and biological properties, making it a compound of interest for further research and development.

Properties

IUPAC Name

N-(2,3-dichlorophenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2NO2/c1-2-11-6-7-16-13(8-11)12(10-23-16)9-17(22)21-15-5-3-4-14(19)18(15)20/h3-8,10H,2,9H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBFCCGOSBTROJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC=C2CC(=O)NC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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